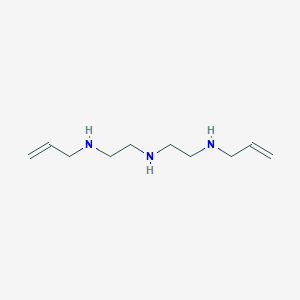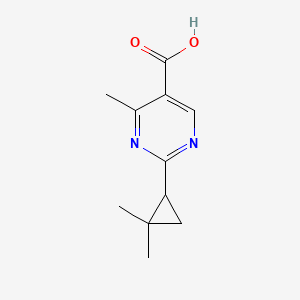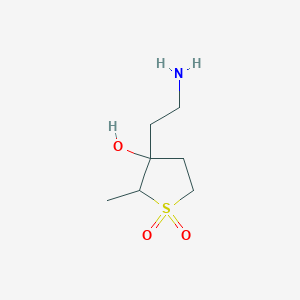
2-(3-Amino-1H-1,2,4-triazol-1-YL)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Amino-1H-1,2,4-triazol-1-YL)acetonitrile is a heterocyclic organic compound that features a triazole ring with an amino group and an acetonitrile group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-YL)acetonitrile typically involves the reaction of aminoguanidine with acetonitrile derivatives under controlled conditions. One common method involves the cyclization of aminoguanidine with nitrile compounds, leading to the formation of the triazole ring . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity compounds suitable for various applications .
化学反応の分析
Types of Reactions
2-(3-Amino-1H-1,2,4-triazol-1-YL)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The amino group in the triazole ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .
科学的研究の応用
2-(3-Amino-1H-1,2,4-triazol-1-YL)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-YL)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or interact with biological receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
類似化合物との比較
2-(3-Amino-1H-1,2,4-triazol-1-YL)acetonitrile can be compared with other similar compounds, such as:
3-Amino-1,2,4-triazole: This compound also features a triazole ring with an amino group but lacks the acetonitrile group, making it less versatile in certain chemical reactions.
1,2,4-Triazole: A simpler triazole compound without any substituents, used as a precursor in the synthesis of more complex derivatives.
The uniqueness of this compound lies in its combination of the triazole ring with an amino and acetonitrile group, providing a versatile platform for various chemical modifications and applications .
特性
分子式 |
C4H5N5 |
|---|---|
分子量 |
123.12 g/mol |
IUPAC名 |
2-(3-amino-1,2,4-triazol-1-yl)acetonitrile |
InChI |
InChI=1S/C4H5N5/c5-1-2-9-3-7-4(6)8-9/h3H,2H2,(H2,6,8) |
InChIキー |
BUDPACBTMUJEHX-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=NN1CC#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine](/img/structure/B13204735.png)
![1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13204744.png)
![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-(methoxymethyl)-3-methylbutanoic acid](/img/structure/B13204746.png)


![3-{3-[(1S)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B13204788.png)






